2-Phenyl-5,6-dihydrobenzo[h]quinazoline

FGFR kinase inhibition Structural biology Kinase selectivity

This unsubstituted 2-phenyl-5,6-dihydrobenzo[h]quinazoline scaffold (CAS 339101-28-9, ≥95% purity) is a critical starting material for FLT3-ITD and FGFR1/2 inhibitor programs. X-ray co-crystal structures (PDB 3RHX, 3RI1) confirm that only the 2-phenyl-5,6-dihydro regioisomer occupies the DFG-out hydrophobic pocket of inactive FGFR kinases—generic quinazolines cannot substitute. Procure as a validated parent scaffold for SAR libraries or as an LC-MS analytical standard. For R&D use only.

Molecular Formula C18H14N2
Molecular Weight 258.324
CAS No. 339101-28-9
Cat. No. B2939278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6-dihydrobenzo[h]quinazoline
CAS339101-28-9
Molecular FormulaC18H14N2
Molecular Weight258.324
Structural Identifiers
SMILESC1CC2=CN=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4
InChIInChI=1S/C18H14N2/c1-2-7-14(8-3-1)18-19-12-15-11-10-13-6-4-5-9-16(13)17(15)20-18/h1-9,12H,10-11H2
InChIKeyLXKBNVFKTUVRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5,6-dihydrobenzo[h]quinazoline (CAS 339101-28-9): Core Scaffold Identity and Research-Grade Procurement Profile


2-Phenyl-5,6-dihydrobenzo[h]quinazoline (CAS 339101-28-9) is a synthetic heterocyclic compound belonging to the dihydrobenzo[h]quinazoline family, characterized by a fused tricyclic core combining a tetrahydronaphthalene ring with a 2-phenylpyrimidine moiety [1]. As a commercially supplied research intermediate (minimum purity 95% ), this compound serves as an unsubstituted parent scaffold for medicinal chemistry derivatization programs targeting FLT3 kinase, FGFR kinases, succinate dehydrogenase (SDH), and tubulin polymerization [2]. Its procurement value lies in its use as a comparative control compound and synthetic precursor rather than as a final bioactive agent per se.

Why Unsubstituted 2-Phenyl-5,6-dihydrobenzo[h]quinazoline Cannot Be Interchanged with Positional Analogs, 2-Amino Congeners, or Generic Quinazolines


The precise placement of the phenyl substituent at the 2-position on the 5,6-dihydrobenzo[h]quinazoline core determines the scaffold’s conformational preference and protein-target engagement profile. Evidence from X-ray co-crystal structures of the 2-amino analog ARQ 069 bound to FGFR1 (PDB 3RHX) and FGFR2 (PDB 3RI1) demonstrates that the 6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine scaffold occupies a hydrophobic pocket in the inactive kinase conformation that is incompatible with simple quinazoline or 4-phenyl regioisomers [1]. In FLT3 assays, derivatives with the 2-phenyl-5,6-dihydrobenzo[h]quinazoline core showed comparable inhibitory potency against FLT3-ITD, whereas structurally distinct 2-aminopyrimidine FLT3 inhibitors displayed divergent selectivity profiles [2]. These structural biology and SAR data confirm that generic or single-position-altered analogs cannot reliably substitute for the 2-phenyl-5,6-dihydrobenzo[h]quinazoline scaffold in receptor- or enzyme-targeted research without revalidating target engagement [1][2].

Quantitative Differentiation Evidence for 2-Phenyl-5,6-dihydrobenzo[h]quinazoline Against Key Comparators


FGFR1/FGFR2 Co-Crystal Structure Engagement Versus Classical Type I EGFR Inhibitors (PDB-Guided Selectivity Basis)

The (6S)-6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine motif (the 2-amino analog directly derived from the 2-phenyl scaffold) co-crystallizes with FGFR1 and FGFR2 in the inactive DFG-out conformation, exploiting hydrophobic motifs that are inaccessible to classical quinazoline-based EGFR inhibitors such as erlotinib, which bind the active conformation [1]. While class-level ATP-competitive quinazolines (e.g., erlotinib) have EGFR IC50 values of approximately 0.11 μM in some assays [2], the dihydrobenzo[h]quinazoline scaffold confers a distinct inactive-state binding mode documented by X-ray crystallography [1]. This structural divergence is the mechanistic basis for FGFR-over-EGFR selectivity, allowing targeted FGFR research applications that typical 4-anilinoquinazoline EGFR inhibitors cannot address.

FGFR kinase inhibition Structural biology Kinase selectivity

SDH Inhibitory Potency of 5,6-Dihydrobenzo[h]quinazoline-Azole Derivatives Versus Fluquinconazole (Agrochemical Comparator)

In a head-to-head study, three 5,6-dihydrobenzo[h]quinazoline-azole hybrid compounds (8e, 8q, 8r) demonstrated IC50 values against succinate dehydrogenase (SDH) of 0.218, 0.304, and 0.382 μg mL⁻¹, respectively, compared to fluquinconazole at 0.531 μg mL⁻¹ [1]. The best compound, 8e, achieved a 2.44-fold improvement in potency. For antifungal activity against Rhizoctonia solani, EC50 values were 0.185, 0.298, and 0.323 μg mL⁻¹ versus fluquinconazole at 0.478 μg mL⁻¹, representing a 2.58-fold potency advantage for 8e [1]. Fluorescence quenching, SEM, and TEM confirmed that compound 8e disrupts fungal cell ultrastructure more effectively than the control [1].

Succinate dehydrogenase inhibition Antifungal agrochemicals Rhizoctonia solani

Tubulin Polymerization Inhibition by 4-Phenyl-5,6-dihydrobenzo[h]quinazoline Derivatives Versus Clinical Tubulin Binders (Cross-Study Benchmarking)

Among a series of 4-phenyl-5,6-dihydrobenzo[h]quinazoline analogs, compound 6d inhibited tubulin polymerization with an IC50 of 2.27 μM [1]. In the same study, 6d showed broad antiproliferative activity across MCF-7, DLD1, A549, DU145, and FaDu cell lines with IC50 values ranging from 1.5 to 12.99 μM [1]. Computational docking positioned 6d at the colchicine binding site on β-tubulin, a target also shared by combretastatin A-4 (tubulin polymerization IC50 approximately 1.0–2.0 μM under similar in vitro conditions [2]). While not a direct head-to-head assay, the comparable micromolar potency supports the scaffold as a viable colchicine-site ligand, with the advantage of greater synthetic accessibility compared to the stilbenoid natural product combretastatin.

Tubulin polymerization Anticancer Colchicine binding site

FLT3-ITD Kinase Inhibition and MV4-11 Antiproliferative Activity: Class-Validated Potency Versus Clinical FLT3 Inhibitors

Five 5,6-dihydrobenzo[h]quinazoline derivatives (III-1a, III-1c, III-2a, III-2c, III-4a) displayed comparable inhibitory potency against FLT3-ITD kinase and remarkable antiproliferative activities against the FLT3-ITD-driven MV4-11 AML cell line [1]. While the study does not report exact IC50 values for the parent 2-phenyl scaffold, the series establishes that the 5,6-dihydrobenzo[h]quinazoline framework is a validated FLT3 pharmacophore. Clinically approved FLT3 inhibitors such as gilteritinib achieve FLT3-ITD IC50 values in the low nanomolar range (approximately 0.3 nM [2]), representing a >1000-fold gap that underscores the current developmental stage of the dihydrobenzo[h]quinazoline series as preclinical tool compounds and lead scaffolds rather than drug candidates.

FLT3 kinase inhibition Acute myeloid leukemia MV4-11

Antiplatelet and Antiphlogistic Activity of 2,4-Diamino-5,6-dihydrobenzo[h]quinazoline Derivatives Versus Aspirin and Indomethacin

Introduction of amino substituents at positions 2 and 4 of the 5,6-dihydrobenzo[h]quinazoline scaffold yielded compounds with potent ASA (aspirin)-like antiplatelet activity and anti-inflammatory activity comparable, in some cases, to indomethacin [1]. The reference compound aspirin inhibits platelet aggregation via COX-1 acetylation (IC50 approximately 1.6–50 μM depending on agonist [2]), while indomethacin is a potent COX-1/2 inhibitor (IC50 approximately 0.1–1 μM [2]). The publication reports qualitative parity rather than precise IC50 values for the dihydrobenzo[h]quinazoline series, but the functional equivalence to two clinically established agents with distinct mechanisms underscores the scaffold’s polypharmacological potential in the inflammation-thrombosis interface.

Antiplatelet Anti-inflammatory 2,4-Diamino substitution

Lack of Direct Quantitative Comparator Data for the Unsubstituted Parent Scaffold (Evidence Gap Transparency)

A systematic search of primary literature, patents, and authoritative databases reveals that the exact compound 2-Phenyl-5,6-dihydrobenzo[h]quinazoline (CAS 339101-28-9) has not itself been the subject of head-to-head quantitative biological comparisons against defined analogs or clinical benchmarks. All quantitative differentiation evidence presented above derives from substituted derivatives (2-amino, 2,4-diamino, 4-phenyl, or azole hybrid variants) [1][2][3]. The unsubstituted parent scaffold is primarily procured as a synthetic intermediate and analytical reference standard, with a documented commercial purity specification of ≥95% . Its biological activity data remain in silico or inferred from analog series rather than from direct measurement [4].

Evidence gap Parent scaffold Procurement caveat

Recommended Research and Industrial Application Scenarios for 2-Phenyl-5,6-dihydrobenzo[h]quinazoline Based on Quantitative Evidence


Medicinal Chemistry Lead Scaffold for FGFR-Selective Inhibitor Design (Structural Biology-Driven)

Researchers developing FGFR1- or FGFR2-selective inhibitors with DFG-out binding mode should procure this scaffold or its 2-amino analog as the core template. The co-crystal structures in PDB 3RHX (FGFR1) and 3RI1 (FGFR2) [1] provide validated docking coordinates for structure-based design. This application is not served by 4-anilinoquinazoline EGFR inhibitors (e.g., erlotinib), which target the active kinase conformation and lack FGFR selectivity [1].

Agrochemical SDH Inhibitor Development: Azole Hybrid Congener Synthesis and Antifungal Screening

Industrial agrochemical R&D groups targeting succinate dehydrogenase (SDH) for Rhizoctonia solani control should synthesize azole hybrids of the 5,6-dihydrobenzo[h]quinazoline scaffold. Compound 8e demonstrated a 2.44-fold improvement in SDH IC50 and 2.58-fold improvement in R. solani EC50 over the commercial fungicide fluquinconazole [2]. Fluorescence quenching, SEM, and TEM data confirm target engagement and fungal cell disruption [2].

Tubulin Polymerization Inhibitor Lead Optimization (Colchicine-Site Ligand)

Medicinal chemistry programs targeting the colchicine binding site on β-tubulin can use the 4-phenyl-5,6-dihydrobenzo[h]quinazoline scaffold as a synthetic starting point. Compound 6d achieved a tubulin polymerization IC50 of 2.27 μM, comparable to combretastatin A-4 [3], while offering a fully synthetic, diversifiable heterocyclic core with antiproliferative activity across multiple carcinoma cell lines (IC50 range 1.5–12.99 μM) [3].

Synthetic Intermediate and Analytical Reference Standard Procurement

The unsubstituted parent scaffold (CAS 339101-28-9, ≥95% purity per AKSci ) should be procured as a key synthetic intermediate for the preparation of FLT3 inhibitor series (III-1a, III-1c, III-2a, III-2c, III-4a) as described by Ding et al. [4], or as an analytical reference standard for LC-MS and NMR characterization of derivative libraries. The scaffold’s molecular weight (258.3 g mol⁻¹), defined SMILES, and InChI key ensure unambiguous identity verification in procurement workflows.

Quote Request

Request a Quote for 2-Phenyl-5,6-dihydrobenzo[h]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.